5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylboronic acid and 5-bromoindole.
Bromination: The bromination of 5-bromoindole is carried out using bromine or a brominating agent under controlled conditions.
Hydroxylation: The hydroxylation step involves the introduction of a hydroxyl group at the 3-position of the indole ring. This can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Coupling Reaction: The final step involves coupling the 2-methoxyphenyl group with the hydroxylated indole derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Anticancer Activity: Preliminary studies suggest potential anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity. This can lead to various biological effects, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: Lacks the 2-methoxyphenyl group.
3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one: Lacks the bromine atom.
5-bromo-3-hydroxy-3-phenyl-1,3-dihydro-2H-indol-2-one: Lacks the methoxy group.
Uniqueness
The presence of both the bromine atom and the 2-methoxyphenyl group in 5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1,3-dihydro-2H-indol-2-one makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C15H12BrNO3 |
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Molecular Weight |
334.16 g/mol |
IUPAC Name |
5-bromo-3-hydroxy-3-(2-methoxyphenyl)-1H-indol-2-one |
InChI |
InChI=1S/C15H12BrNO3/c1-20-13-5-3-2-4-10(13)15(19)11-8-9(16)6-7-12(11)17-14(15)18/h2-8,19H,1H3,(H,17,18) |
InChI Key |
SPMDNQYVDNXNDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2(C3=C(C=CC(=C3)Br)NC2=O)O |
Origin of Product |
United States |
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